Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate
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Overview
Description
Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxy, methoxyphenyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate include other pyrrolidine derivatives with varying substituents. Examples include:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
- 1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylidene]adamantane .
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C20H23NO4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-3-25-19(22)18-20(23,15-7-5-4-6-8-15)13-14-21(18)16-9-11-17(24-2)12-10-16/h4-12,18,23H,3,13-14H2,1-2H3 |
InChI Key |
MQTBGFUJFJGVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CCN1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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